3-(6-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a chloro-substituted indole ring and a pyridyl-ethyl-propanamide moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Amidation: The chlorinated indole is reacted with 2-(2-pyridyl)ethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final propanamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, which may target the amide group.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, 3-(6-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, indole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be explored for similar activities, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of 3-(6-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide would depend on its specific biological target. Generally, indole derivatives can interact with proteins, enzymes, or receptors, modulating their activity. The chloro and pyridyl groups may enhance binding affinity and specificity to the target, influencing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)-N-[2-(2-pyridyl)ethyl]propanamide: Lacks the chloro substitution, which may affect its biological activity.
3-(6-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide: Similar structure with a bromo group instead of chloro, potentially altering its reactivity and interactions.
3-(6-fluoro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide: Fluoro substitution may impact its pharmacokinetic properties.
Uniqueness
The presence of the chloro group in 3-(6-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide can significantly influence its chemical reactivity and biological interactions, making it unique compared to its analogs. This substitution can enhance its binding affinity to certain biological targets, potentially leading to improved therapeutic effects.
Properties
Molecular Formula |
C18H18ClN3O |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
3-(6-chloroindol-1-yl)-N-(2-pyridin-2-ylethyl)propanamide |
InChI |
InChI=1S/C18H18ClN3O/c19-15-5-4-14-7-11-22(17(14)13-15)12-8-18(23)21-10-6-16-3-1-2-9-20-16/h1-5,7,9,11,13H,6,8,10,12H2,(H,21,23) |
InChI Key |
ITANLXJDEHHXAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)CCN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.